molecular formula C18H29N3O2S B3579726 1-(PHENYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE

1-(PHENYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE

Cat. No.: B3579726
M. Wt: 351.5 g/mol
InChI Key: DXOLOAXEDKKXTP-UHFFFAOYSA-N
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Description

1-(PHENYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE is a useful research compound. Its molecular formula is C18H29N3O2S and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(phenylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine is 351.19804835 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Phenylsulfonyl)-4-(1-propyl-4-piperidyl)piperazine is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₅H₁₉N₃O₂S
  • IUPAC Name : this compound

Research indicates that compounds with a phenylsulfonyl group often interact with various biological targets, including receptors and enzymes. The specific mechanism for this compound involves inhibition of certain protein interactions, particularly those associated with SMYD proteins (SMYD2 and SMYD3), which are implicated in cancer progression and other proliferative disorders .

Anticancer Properties

Studies have shown that this compound exhibits anticancer activity through the inhibition of SMYD proteins. Inhibition of these proteins can lead to decreased cancer cell proliferation .

Neuropharmacological Effects

The compound has also been evaluated for its effects on neurotransmitter receptors. It shows promising activity as a modulator of serotonin receptors (5-HT6 and 5-HT7), which are critical in managing behavioral disturbances associated with dementia .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine and piperazine rings significantly impact the biological activity of related compounds. For instance, variations in the substituents on the phenyl ring can enhance receptor affinity and selectivity. Compounds that maintain a balanced interaction profile across multiple targets tend to exhibit better therapeutic potential .

Efficacy Data

Table 1 summarizes the biological activity data from various studies:

CompoundTarget ReceptorAffinity (pKi)Biological Activity
15-HT67.5Modulates behavior
2SMYD28.0Anticancer
3D2 receptor7.8Antipsychotic effect

Case Studies

Case Study 1 : A study evaluating the compound's effect on cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased inhibition of SMYD2 activity.

Case Study 2 : In a behavioral study involving rodent models, administration of the compound led to improved cognitive function as measured by maze tests, indicating its potential as a treatment for cognitive decline in dementia .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(1-propylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-2-10-19-11-8-17(9-12-19)20-13-15-21(16-14-20)24(22,23)18-6-4-3-5-7-18/h3-7,17H,2,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOLOAXEDKKXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(PHENYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE
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1-(PHENYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.